molecular formula C7H11N5 B3393566 3-(Piperazin-1-yl)-1,2,4-triazine CAS No. 341010-36-4

3-(Piperazin-1-yl)-1,2,4-triazine

Cat. No.: B3393566
CAS No.: 341010-36-4
M. Wt: 165.2 g/mol
InChI Key: UHQLUVOGSDHXTD-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-1,2,4-triazine is a type of heterocyclic compound . Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity almost without any replacements, implying that their heterocyclic center is unquestionably a component of the pharmacophore .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through the following chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction and Kabachnik-Field’s reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by various techniques. For example, 3-(1-Piperazinyl)-1,2-benzisoxazole was characterized by its melting point, quantity, UN number, sensitivity, IUPAC name, formula weight, percent purity, and chemical name .

Scientific Research Applications

Synthesis and Antitumor Activities

1,2,3-Triazines, including structures similar to 3-(Piperazin-1-yl)-1,2,4-triazine, have been extensively studied for their antitumor activities. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, and antiproliferative properties. The simple synthesis and efficacy of these molecules underline their potential as scaffolds for the development of antitumor compounds (Cascioferro et al., 2017).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core component of this compound, is crucial in the design of drugs due to its presence in a plethora of well-known drugs with various therapeutic uses, including anticancer, antiviral, and anti-inflammatory properties. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly affect the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Heterocyclic Compounds Bearing Triazine Scaffold

The triazine scaffold, present in this compound, is an interesting class of heterocyclic compounds in medicinal chemistry. Synthetic derivatives of triazine have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This diversity in pharmacological activity makes the triazine nucleus an attractive core moiety for the development of future drugs (Verma et al., 2019).

Anti-Mycobacterial Activity of Piperazine and Its Analogues

Piperazine and its analogues have been reported to possess significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, suggesting the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

While the mechanism of action for 3-(Piperazin-1-yl)-1,2,4-triazine is not available, a related compound, Piperaquine, is known to inhibit the P. Falciparum parasite’s haem detoxification pathway .

Safety and Hazards

For safety and hazards, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .

Properties

IUPAC Name

3-piperazin-1-yl-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-2-10-11-7(9-1)12-5-3-8-4-6-12/h1-2,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQLUVOGSDHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.45 g (40.1 mmoles) of piperazine is placed in the presence of 1.7 g (13.4 mmoles) of intermediate 2a in 1-butanol. 6.5 ml (47 mmoles) of triethylamine is added and the mixture is heated for 24 hours at 120° C. After concentrating the reaction medium, the residue obtained is taken up with ethyl acetate and washed with water. After drying on MgSC4, the organic phase is concentrated to dryness. The residue obtained is purified by flash chromatography (CH2Cl2-MeOH-NH4OH gradient: 100-0-0 to 90-9-1). 1.52 g of intermediate 5a is obtained in brown oil form (yield: 69%).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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